(4S,5R)-ethyl 5-((R)-2,2-diMethyl-1,3-dioxolan-4-yl)-4-Methyl-1,3,2-dioxathiolane-4-carboxylate 2-oxide
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Overview
Description
(4S,5R)-ethyl 5-(®-2,2-diMethyl-1,3-dioxolan-4-yl)-4-Methyl-1,3,2-dioxathiolane-4-carboxylate 2-oxide is a complex organic compound with a unique structure that includes dioxolane and dioxathiolane rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R)-ethyl 5-(®-2,2-diMethyl-1,3-dioxolan-4-yl)-4-Methyl-1,3,2-dioxathiolane-4-carboxylate 2-oxide involves multiple steps. The process typically starts with the preparation of the dioxolane and dioxathiolane rings, followed by their coupling under specific reaction conditions. Common reagents used in the synthesis include ethyl esters, methyl groups, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(4S,5R)-ethyl 5-(®-2,2-diMethyl-1,3-dioxolan-4-yl)-4-Methyl-1,3,2-dioxathiolane-4-carboxylate 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can lead to the formation of simpler derivatives.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while reduction can produce simpler derivatives with fewer functional groups.
Scientific Research Applications
(4S,5R)-ethyl 5-(®-2,2-diMethyl-1,3-dioxolan-4-yl)-4-Methyl-1,3,2-dioxathiolane-4-carboxylate 2-oxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (4S,5R)-ethyl 5-(®-2,2-diMethyl-1,3-dioxolan-4-yl)-4-Methyl-1,3,2-dioxathiolane-4-carboxylate 2-oxide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (2R,3R,4S,5R,6S)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triol
- (2R,4S,5R)-3,4-dimethyl-5-phenyloxathiazolidine 2-oxide
Uniqueness
(4S,5R)-ethyl 5-(®-2,2-diMethyl-1,3-dioxolan-4-yl)-4-Methyl-1,3,2-dioxathiolane-4-carboxylate 2-oxide is unique due to its specific combination of dioxolane and dioxathiolane rings, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C11H18O7S |
---|---|
Molecular Weight |
294.32 g/mol |
IUPAC Name |
ethyl (4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-4-methyl-2-oxo-1,3,2-dioxathiolane-4-carboxylate |
InChI |
InChI=1S/C11H18O7S/c1-5-14-9(12)11(4)8(17-19(13)18-11)7-6-15-10(2,3)16-7/h7-8H,5-6H2,1-4H3/t7-,8-,11+,19?/m1/s1 |
InChI Key |
DGQQJVUBJZKBEW-XTSHLCEJSA-N |
Isomeric SMILES |
CCOC(=O)[C@@]1([C@H](OS(=O)O1)[C@H]2COC(O2)(C)C)C |
Canonical SMILES |
CCOC(=O)C1(C(OS(=O)O1)C2COC(O2)(C)C)C |
Origin of Product |
United States |
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